molecular formula C20H18FN3OS B4501262 1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine

1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine

Cat. No.: B4501262
M. Wt: 367.4 g/mol
InChI Key: AOWKUGDQFXGSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted at the 1-position with a 5-(4-fluorophenyl)thiophene-2-carbonyl group and at the 4-position with a pyridinyl moiety. The pyridinyl substituent contributes to hydrogen bonding and solubility .

Properties

IUPAC Name

[5-(4-fluorophenyl)thiophen-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-16-6-4-15(5-7-16)17-8-9-18(26-17)20(25)24-13-11-23(12-14-24)19-3-1-2-10-22-19/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWKUGDQFXGSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienyl Intermediate: The thienyl group is introduced through a reaction involving thiophene and a suitable electrophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is added via a halogenation reaction, often using fluorobenzene and a halogenating agent.

    Coupling with Piperazine: The piperazine ring is coupled with the previously formed intermediate through a nucleophilic substitution reaction.

    Formation of the Final Compound: The final step involves the coupling of the pyridinyl group with the intermediate product, typically through a condensation reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyridinyl groups, using reagents such as sodium hydride or organolithium compounds.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: The compound is used in biological studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. It may also inhibit specific enzymes involved in cellular metabolism, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences:

Compound Name / ID Core Structure Substituents Pharmacological Activity Key Findings References
1-{[5-(4-Fluorophenyl)-2-Thienyl]Carbonyl}-4-(2-Pyridinyl)Piperazine (Target) Piperazine 1: 5-(4-Fluorophenyl)thiophene-2-carbonyl; 4: 2-pyridinyl Hypothesized: CNS or kinase modulation Structural uniqueness: Thiophene-carbonyl enhances metabolic stability vs. benzamido analogs. Pyridinyl may improve solubility over phenyl groups.
p-MPPF Piperazine 1: p-Fluorobenzamidoethyl; 4: 2-methoxyphenyl 5-HT1A antagonist ID₅₀ = 3 mg/kg in vivo; competitive binding to pre-/postsynaptic 5-HT1A receptors. Fluorine critical for receptor affinity.
L93 (Leucettine derivative) Imidazolone-piperazine hybrid 1: 4-Fluorophenylpiperazine; 2: Benzodioxinylmethylidene Kinase inhibitor (Dyrk/CLK) IC₅₀ = 0.2–1.2 µM for kinases. Fluorophenyl improves selectivity; imidazolone enhances π-stacking with ATP-binding pockets.
Sch-350634 Piperidine-piperazine 1: (2,4-Dimethyl-3-pyridinyl)carbonyl; 4: Trifluoromethylphenethyl CCR5 antagonist (HIV entry inhibitor) IC₅₀ = 1–10 nM for CCR5 binding. Pyridine and trifluoromethyl groups optimize oral bioavailability (F = 40–60% in primates).
Compound 9 ([4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivative) Piperazine 1: 4-Chlorobenzoyl; 4: 4-Fluorobenzyl Antifungal/antibacterial (hypothesized) Crystallization yield = 50%; logP = 3.2 (calculated). Fluorobenzyl group increases membrane permeability vs. non-fluorinated analogs.

Key Comparative Insights

Metabolic Stability :

  • The thiophene-carbonyl group in the target compound likely reduces oxidative metabolism compared to benzamido analogs (e.g., p-MPPF), which are prone to amide hydrolysis .
  • In contrast, Sch-350634 ’s trifluoromethylphenethyl group resists CYP2D6-mediated degradation, enhancing its half-life .

Receptor Binding :

  • Fluorinated aromatic groups (e.g., 4-fluorophenyl in the target compound and p-MPPF) enhance binding to hydrophobic pockets in 5-HT1A and kinase targets .
  • L93 ’s benzodioxinylmethylidene group enables π-π interactions with kinase ATP pockets, a feature absent in the target compound .

Solubility and Bioavailability :

  • The pyridinyl group in the target compound improves aqueous solubility (logP ~2.5 estimated) over purely phenyl-substituted analogs (e.g., Compound 9, logP ~3.2) .
  • Sch-350634 ’s methylpyridine moiety balances lipophilicity and solubility, achieving >50% oral bioavailability in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.